molecular formula C16H20N2 B255875 N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No. B255875
M. Wt: 240.34 g/mol
InChI Key: VYOKUUZWHNNMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a chemical compound that belongs to the class of cyclopentaquinoline derivatives. It is a potential pharmacological agent that has been studied for its therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, thereby inducing DNA damage and apoptosis in cancer cells. It also modulates the activity of various neurotransmitters and receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects. Additionally, it has antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent pharmacological effects in various disease models. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine. One direction is to further investigate its mechanism of action and molecular targets in order to better understand its pharmacological effects. Another direction is to explore its potential therapeutic applications in other diseases such as inflammatory disorders and metabolic diseases. Additionally, further studies are needed to optimize its pharmacokinetics and improve its bioavailability.

Synthesis Methods

The synthesis of N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid with 2-methylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has antimicrobial activity against various bacterial and fungal strains.

properties

Product Name

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C16H20N2/c1-11(2)10-17-16-12-6-3-4-8-14(12)18-15-9-5-7-13(15)16/h3-4,6,8,11H,5,7,9-10H2,1-2H3,(H,17,18)

InChI Key

VYOKUUZWHNNMIR-UHFFFAOYSA-N

SMILES

CC(C)CNC1=C2CCCC2=NC3=CC=CC=C31

Canonical SMILES

CC(C)CNC1=C2CCCC2=NC3=CC=CC=C31

Origin of Product

United States

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